![molecular formula C11H11NO2S B5551019 2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)
2-[(1-oxido-4-quinolinyl)thio]ethanol
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those related to 2-[(1-oxido-4-quinolinyl)thio]ethanol, can be accomplished through various methods. One effective method involves the unusual ring-opening of THF in the reaction of aromatic aldehyde and naphthalen-2-amine promoted by iodine, yielding good yields of quinoline derivatives (Wang et al., 2011). Another approach is the one-pot, two-component tandem multiple transformations under solvent-free conditions, demonstrating an eco-friendly and practical method for synthesizing quinoline derivatives (Avula et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those similar to 2-[(1-oxido-4-quinolinyl)thio]ethanol, has been extensively studied. For example, the crystal structure of a quinoline derivative synthesized via the condensation reaction in refluxing ethanol has been characterized, showing envelope conformations of the thiophene dioxide ring and pyridine ring (Wang, Jiang, & Zhang, 2010).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives highlight the versatility and reactivity of these compounds. For instance, metal-free oxidative heteroannulation of 1,7-enynes with thiocyanates has been utilized to produce thieno[3,4-c]quinolin-4(5H)-ones, demonstrating a practical access to S-heterocycles (Yu et al., 2019).
Scientific Research Applications
Efficient Synthesis Methods
- Synthesis of Quinoline Derivatives : A study demonstrated an efficient synthesis of 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives via an unusual THF-involved reaction, proposing a mechanism involving the ring-opening of THF (Wang et al., 2011). Another research outlined a one-pot two-component tandem multiple transformation approach for synthesizing N,4-diaryl-3-thioxo-2,3-dihydropyrrolo[3,4-c]quinolin-1-ones, emphasizing a solvent-free, eco-friendly, and practical method (Avula et al., 2013).
Chemical Reactions and Transformations
- Disulfide Formation from Quinolinylmethyl Thioethers : A study focused on cleaving 2-quinolinylmethyl thioethers to generate symmetrical disulfides using iron(III) or copper(II) salts, highlighting the 2-quinolinylmethyl group's utility as a thiol protecting group in peptide synthesis (Yoshizawa et al., 1993).
Applications in Molecular Structure Determination
- Structural Study of Indium Oxine : A radiopharmaceutical application involved the molecular structure determination of tris(8-quinolinolato)indium(III), known as indium oxine, by x-ray crystallography. This compound, approved by the FDA for labeling blood products, demonstrated significant insights into its molecular interactions and solvation in protic solvents (Green & Huffman, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-oxidoquinolin-1-ium-4-yl)sulfanylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-7-8-15-11-5-6-12(14)10-4-2-1-3-9(10)11/h1-6,13H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTNBGJUYPKEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Oxidoquinolin-1-ium-4-yl)sulfanylethanol |
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